molecular formula C17H10ClF3O4 B2940630 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 691366-79-7

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2940630
CAS No.: 691366-79-7
M. Wt: 370.71
InChI Key: VYVHGNFEWBJZCK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. Key steps include:

  • Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives.

  • Introduction of the Trifluoromethyl Group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Attachment of the Chloro-3-methylphenyl Group: This involves a substitution reaction where the phenol derivative is reacted with chloro-3-methylphenol under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize waste and improve yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group.

  • Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions may use lithium aluminum hydride or other strong reducing agents.

  • Substitution: Substitution reactions typically use halogenating agents like thionyl chloride or phosphorus pentachloride.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of the chromen-4-one core.

  • Reduction Products: Reduced forms of the trifluoromethyl group.

  • Substitution Products: Chloro-substituted phenyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-3-methylphenol: A simpler phenolic compound without the chromen-4-one core.

  • 2-(Trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.

  • 7-Hydroxy-2-(trifluoromethyl)chromen-4-one: A chromen-4-one derivative without the chloro-3-methylphenyl group.

Uniqueness: 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVHGNFEWBJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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